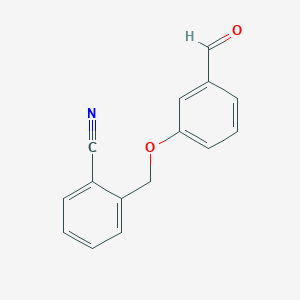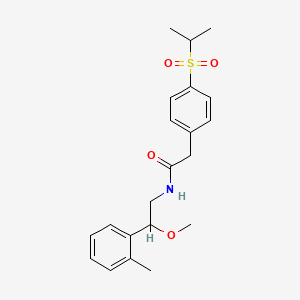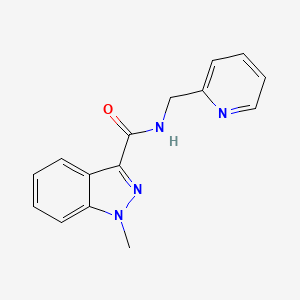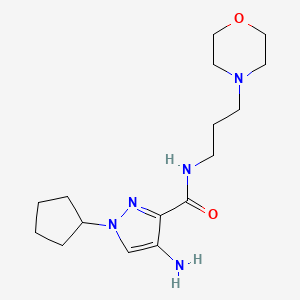
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been studied extensively for its potential therapeutic applications and has shown promising results in preclinical studies.
Mechanism of Action
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. This compound targets the protein kinase B (AKT) pathway, which is involved in cell proliferation, survival, and migration. By inhibiting this pathway, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity, which allows for specific targeting of disease-related pathways. However, one limitation of this compound is its low solubility, which can affect its effectiveness in certain experimental conditions.
Future Directions
There are several future directions for the development and use of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One potential application is in combination therapy for cancer, where this compound can be used in combination with other drugs to enhance their effectiveness. Another future direction is in the development of more soluble analogs of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, which can improve its effectiveness in certain experimental conditions. Additionally, further studies are needed to explore the potential therapeutic applications of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in other diseases such as neurodegenerative disorders and metabolic diseases.
In conclusion, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, pharmacokinetic profile, and favorable safety profile make it a promising candidate for further development and use in the clinic. Further research is needed to fully explore its potential therapeutic applications and to develop more effective analogs of this compound.
Synthesis Methods
The synthesis of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the formation of the pyrazole ring, the introduction of the morpholine group, and the coupling of the carboxamide moiety. The final product is obtained through a series of purification steps that ensure the purity and quality of the compound.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, this compound has shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorders, 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has shown to reduce inflammation and improve disease symptoms.
properties
IUPAC Name |
4-amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c17-14-12-21(13-4-1-2-5-13)19-15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIDIYZLXOQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-cyclopropylisoxazol-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2870601.png)
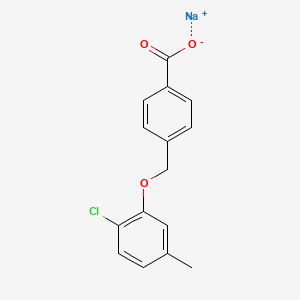
![N-[[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]prop-2-enamide](/img/structure/B2870606.png)

![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)
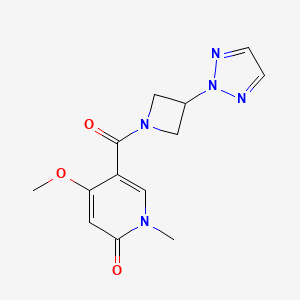
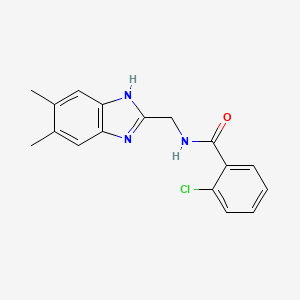
![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870613.png)

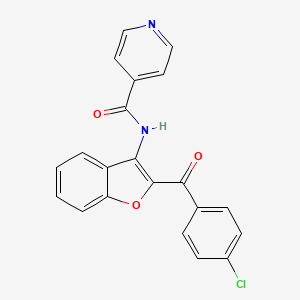
![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)
